molecular formula C11H26Cl2N2O B1440790 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220035-76-6

2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

Cat. No.: B1440790
CAS No.: 1220035-76-6
M. Wt: 273.24 g/mol
InChI Key: RWJCWLBYMPERCU-UHFFFAOYSA-N
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Description

2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a useful research compound. Its molecular formula is C11H26Cl2N2O and its molecular weight is 273.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, which are crucial for signal transduction pathways. The compound’s interaction with these enzymes can lead to the modulation of downstream signaling pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, which is essential for cell growth and survival . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s ability to bind to receptor tyrosine kinases and modulate their activity is a key aspect of its mechanism of action . This interaction can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses of the compound can cause adverse effects on organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and subsequent cellular responses .

Properties

IUPAC Name

2-[ethyl(2-piperidin-4-ylethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.2ClH/c1-2-13(9-10-14)8-5-11-3-6-12-7-4-11;;/h11-12,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJCWLBYMPERCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCNCC1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
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2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Reactant of Route 5
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Reactant of Route 6
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.